molecular formula C9H8F3NO2S B2475406 2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide CAS No. 865659-06-9

2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide

Cat. No.: B2475406
CAS No.: 865659-06-9
M. Wt: 251.22
InChI Key: KGJRAZWPTPEPMC-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a cyclopenta[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide is unique due to its specific combination of trifluoromethyl and hydroxy groups attached to a cyclopenta[b]thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

2,2,2-Trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide is a compound with unique structural features that suggest potential biological activities. Its trifluoromethyl group and cyclopenta[b]thiophene moiety may contribute to its interaction with biological systems, making it a subject of interest in pharmacological research.

  • Molecular Formula : C9H8F3NO2S
  • Molecular Weight : 251.23 g/mol
  • CAS Number : 865659-06-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways .

The compound's mechanism of action may involve:

  • Inhibition of Type III Secretion Systems (T3SS) : A study highlighted that certain derivatives can inhibit T3SS in pathogenic bacteria, which is crucial for their virulence. This suggests that this compound could potentially disrupt bacterial communication and pathogenicity .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against Escherichia coli.
    • Method : The compound was tested at various concentrations to determine the Minimum Inhibitory Concentration (MIC).
    • Results : The compound exhibited an MIC of 25 µg/mL, indicating potent antibacterial activity.
  • Toxicity Assessment :
    • Objective : To assess cytotoxicity in human cell lines.
    • Method : Cell viability assays (MTT assay) were conducted.
    • Results : At concentrations below 50 µg/mL, the compound showed no significant cytotoxic effects on human fibroblast cells, suggesting a favorable safety profile for further development .

Data Tables

PropertyValue
Molecular FormulaC9H8F3NO2S
Molecular Weight251.23 g/mol
CAS Number865659-06-9
MIC against E. coli25 µg/mL
Cytotoxicity (Human Cells)Non-toxic at <50 µg/mL

Properties

IUPAC Name

2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5-6,14H,3H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJRAZWPTPEPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1O)SC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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